Ethyl caffeate

Übersicht

Beschreibung

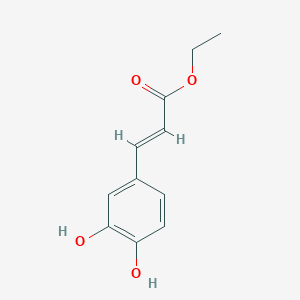

Ethyl caffeate (EC) is a compound that is gaining traction in the scientific research community due to its potential as an effective therapeutic agent. EC is an ester of caffeic acid and ethanol, and is a white crystalline solid that is soluble in water and ethanol. It has been investigated for its antioxidant, anti-inflammatory, and anti-cancer properties, and has been found to be effective in a variety of in vitro and in vivo studies.

Wissenschaftliche Forschungsanwendungen

Anti-Inflammatory Properties

Ethyl caffeate, a natural phenolic compound, exhibits significant anti-inflammatory properties. Studies have shown that it can suppress nitric oxide production, mRNA, and protein expressions of inducible nitric oxide synthase (iNOS), and prostaglandin E2 (PGE2) production in macrophages. It also inhibits NF-κB activation by impairing the binding of NF-κB to its cis-acting element, which suggests its potential in treating inflammatory conditions (Chiang et al., 2005).

Anti-Cancer Activity

This compound has been studied for its anti-cancer activity, particularly in ovarian cancer cells. It inhibits cell proliferation, migration, and invasion, and is associated with the inactivation of mitogenic signaling pathways such as Akt, ERK, and p38(MAPK). This makes this compound a candidate for further evaluation in the treatment and prevention of ovarian cancer (Lee et al., 2014).

Radio-Sensitizing Effects

In the context of nasopharyngeal carcinoma, this compound enhances the sensitivity of CNE-2 cells to β-irradiation. This effect is likely through the induction of mitochondria-mediated apoptosis, suggesting its use in radiation therapy (Yuan et al., 2017).

HIV Protease Inhibition

This compound exhibits inhibitory effects against HIV protease, with potential as a lead compound in developing HIV protease inhibitors. Its molecular docking and dynamics suggest a binding to the active site of HIV protease, making it a candidate for dual-function inhibitors against HIV (Wang et al., 2019).

Antioxidant Mechanism

Studies on the antioxidation mechanism of caffeic acid have identified this compound as a key component. It participates in redox reactions and forms antioxidation products during lipid oxidation, underscoring its role in the antioxidative properties of natural phenols in food components (Masuda et al., 2008).

Interaction with DNA

Research exploring the interaction between this compound and herring sperm DNA suggests an electrostatic interaction, forming a non-electroactive supramolecular compound. This provides insights into the molecular interactions of this compound at the DNA level (Qi-ying, 2009).

Angiotensin-Converting Enzyme Inhibition

This compound shows inhibitory activity against angiotensin-converting enzyme (ACE), suggesting potential benefits in cardiovascular diseases (Li et al., 2008).

Wirkmechanismus

Ethyl caffeate is a naturally occurring organic compound, an ester of a hydroxycinnamic acid . It has been found in several plants, including Prunus yedoensis, Polygonum amplexicaule, and Ligularia fischeri . It exhibits anticancer, anti-inflammatory, and antifibrotic activities .

Target of Action

This compound primarily targets the NF-kappaB activation and its downstream inflammatory mediators, iNOS, COX-2, and PGE2 . It also inhibits the aldosterone synthase (CYP11B2) , a key enzyme for the biosynthesis of aldosterone, which plays a significant role in the regulation of blood pressure .

Mode of Action

This compound suppresses the activation of NF-kappaB, thereby inhibiting its downstream inflammatory mediators . It also acts as a potential inhibitor of the aldosterone synthase (CYP11B2) .

Biochemical Pathways

This compound is synthesized from tyrosine by deamination and hydroxylation, and needs to be activated by the attachment of coenzyme A (CoA) . The genes involved in the caffeic acid synthesis pathway (tyrosine ammonia-lyase (TAL) and p-coumaric acid hydroxylase (HpaBC)) were introduced into Escherichia coli along with 4-coumaroyl CoA ligase (4CL) and acyltransferases (AtCAT) cloned from Arabidopsis thaliana .

Pharmacokinetics

It is known that this compound can be administered intraperitoneally in rats .

Result of Action

This compound has been shown to prevent the dimethylnitrosamine-induced loss in body and liver weight, as well as to reduce the degree of liver injury . It can be considered as a promising natural compound for future application in chronic liver disease .

Action Environment

The different permeability of each alcohol into the E. coli, and other factors, such as volatility, were found to have an influence on the titer of each alkyl caffeate . These findings suggest that environmental factors can influence the action, efficacy, and stability of this compound.

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

Ethyl caffeate interacts with various enzymes and proteins. It suppresses NF-kappaB activation and its downstream inflammatory mediators, iNOS, COX-2, and PGE2 in vitro or in mouse skin . It is also a potential inhibitor of the aldosterone synthase (CYP11B2), a key enzyme for the biosynthesis of aldosterone, which plays a significant role in the regulation of blood pressure .

Cellular Effects

This compound has various effects on cells and cellular processes. It suppresses NF-kappaB activation and its downstream inflammatory mediators, iNOS, COX-2, and PGE2 in vitro or in mouse skin . This suggests that this compound can influence cell signaling pathways and gene expression.

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules and changes in gene expression. It suppresses NF-kappaB activation and its downstream inflammatory mediators, iNOS, COX-2, and PGE2 . This suggests that this compound can inhibit enzymes and alter gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This compound administered intraperitoneally in rats previously is able to prevent the dimethylnitrosamine-induced loss in body and liver weight, as well as to reduce the degree of liver injury

Metabolic Pathways

This compound is involved in the caffeic acid synthesis pathway. Genes involved in this pathway (tyrosine ammonia-lyase (TAL) and p-coumaric acid hydroxylase (HpaBC)) were introduced into Escherichia coli along with 4-coumaroyl CoA ligase (4CL) and acyltransferases (AtCAT) cloned from Arabidopsis thaliana . In the presence of ethanol, E. coli harboring these genes successfully synthesized this compound .

Eigenschaften

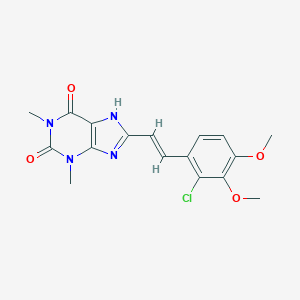

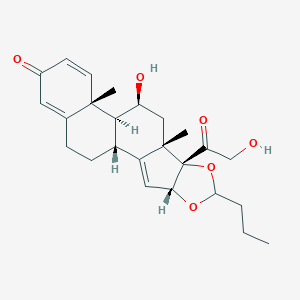

IUPAC Name |

ethyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-2-15-11(14)6-4-8-3-5-9(12)10(13)7-8/h3-7,12-13H,2H2,1H3/b6-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDKYDMULARNCIS-GQCTYLIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=CC(=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1=CC(=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70876375 | |

| Record name | Ethyl 3,4-dihydroxycinnamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70876375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

66648-50-8, 102-37-4 | |

| Record name | Ethyl trans-caffeate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66648-50-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl caffeate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102374 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 3,4-dihydroxycinnamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70876375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Caffeic acid ethyl ester | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0301712 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

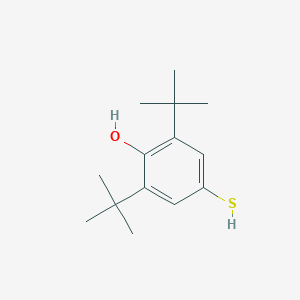

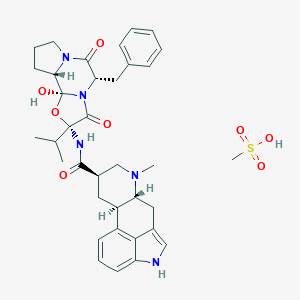

![4,6-Bis[2-(4-hydroxyphenyl)propan-2-yl]benzene-1,3-diol](/img/structure/B120301.png)

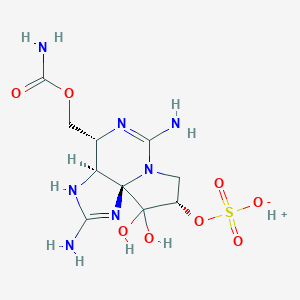

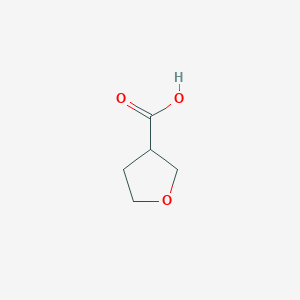

![1-[4-(2-Hydroxy-3-naphthalen-1-yloxypropyl)piperazin-1-yl]-3-naphthalen-1-yloxypropan-2-ol](/img/structure/B120308.png)

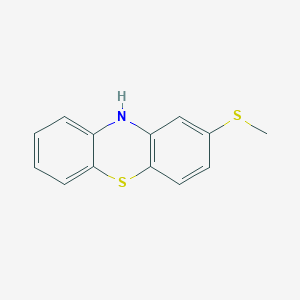

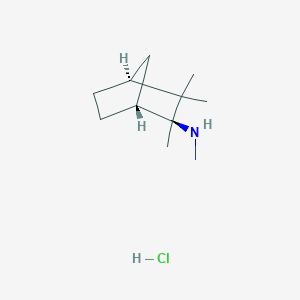

![(1R,2S,3S,4S)-3-vinylbicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B120322.png)

![1-[3-(Succinimidyloxycarbonyl)benzyl]-4-[2-(3,4-dihydro-2H-1-benzopyran-6-yl)-5-oxazolyl]pyridinium bromide](/img/structure/B120326.png)